molecular formula C17H21FN4 B5182799 N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine

N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine

Cat. No.: B5182799
M. Wt: 300.37 g/mol
InChI Key: ISAGKQHCZCFYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine is a complex organic compound that features both an imidazole and an indole moiety

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4/c1-4-22-6-5-20-16(22)10-19-9-13-7-14(18)8-15-11(2)12(3)21-17(13)15/h5-8,19,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAGKQHCZCFYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=C3C(=CC(=C2)F)C(=C(N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine typically involves multi-step organic reactions. One common route includes the alkylation of 1-ethylimidazole with a suitable halomethyl derivative of 5-fluoro-2,3-dimethyl-1H-indole. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indole moiety, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated amine.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to specific sites, while the imidazole group can participate in hydrogen bonding or coordination with metal ions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-imidazolylmethyl)-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine
  • N-[(1-methylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine
  • N-[(1-ethylimidazol-2-yl)methyl]-1-(5-chloro-2,3-dimethyl-1H-indol-7-yl)methanamine

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methanamine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both an imidazole and an indole moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.